GNE-7915
Overview
Description
GNE7915 is a highly potent, selective, and brain-penetrable inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease . The compound exhibits high selectivity and potency, with a dissociation constant (Ki) of 1 nanomolar and an inhibitory concentration (IC50) of 9 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE7915 involves multiple steps, including the formation of key intermediates and their subsequent coupling. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of GNE7915 requires optimization of the synthetic route to scale up the process while maintaining the quality and consistency of the final product. This involves the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
GNE7915 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: GNE7915 can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
GNE7915 has a wide range of scientific research applications, including:
Mechanism of Action
GNE7915 exerts its effects by selectively inhibiting leucine-rich repeat kinase 2, a protein kinase involved in various cellular processes, including autophagy, inflammation, and neuronal survival . The compound binds to the active site of leucine-rich repeat kinase 2, preventing its phosphorylation and subsequent activation. This inhibition leads to the modulation of downstream signaling pathways, ultimately affecting cellular functions and disease progression .
Comparison with Similar Compounds
Similar Compounds
LRRK2-IN-1: Another selective inhibitor of leucine-rich repeat kinase 2 with similar potency and selectivity.
HG-10-102-01: A leucine-rich repeat kinase 2 inhibitor with a different chemical structure but comparable inhibitory activity.
Uniqueness of GNE7915
GNE7915 stands out due to its high selectivity and brain-penetrating ability, making it a valuable tool for studying leucine-rich repeat kinase 2-related pathways in the central nervous system. Its favorable pharmacokinetic properties and low toxicity profile further enhance its potential as a therapeutic agent .
Biological Activity
GNE-7915 is a selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in several neurodegenerative diseases, particularly Parkinson's disease (PD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy in various models, and safety profiles based on diverse research studies.
Overview of this compound
This compound is a small-molecule LRRK2 inhibitor designed to selectively inhibit the kinase activity of both wild-type and mutant forms of LRRK2, particularly the G2019S mutation associated with familial PD. The compound has shown promising results in preclinical studies, demonstrating significant effects on LRRK2-mediated pathways involved in neurodegeneration.
This compound exhibits potent inhibition of LRRK2 kinase activity. Biochemical studies have reported a Ki value of approximately 1 nM for this compound against phosphorylated LRRK2 (pLRRK2) in vitro, indicating high potency. In cellular assays, the cellular Ki was found to be 9 nM , confirming its effectiveness within biological systems .
Key Mechanisms:
- Inhibition of pRab10 and pRab12 : this compound effectively reduces levels of phosphorylated Rab proteins (pRab10 and pRab12), which are critical substrates for LRRK2. In a study involving mutant mice, long-term treatment with this compound resulted in a 73% reduction in pRab10 and a 24% reduction in pRab12 levels compared to vehicle controls .
- Impact on α-Synuclein Aggregation : The compound has been shown to decrease levels of α-synuclein oligomers in the brains of treated mice, which correlates with reduced neurodegeneration markers .
Mouse Models
In a study involving 14-month-old LRRK2 R1441G mutant mice, this compound was administered subcutaneously at a dosage of 100 mg/kg , twice weekly for 18 weeks . The treatment led to:
- Significant reductions in hyperactive LRRK2 activity.
- No observed abnormalities in lung or kidney morphology post-treatment, indicating good safety profiles at this dosage .
Nonhuman Primate Studies
In cynomolgus monkeys, this compound was administered at doses up to 22.5 mg/kg twice daily for 14 days. While some physical signs were noted at higher doses, the overall findings suggested that the compound could be safely administered with reversible morphological changes observed upon drug withdrawal .
Safety Profile
Long-term studies have indicated that this compound does not lead to significant adverse effects commonly associated with other LRRK2 inhibitors. Specifically:
- No increased mortality or morbidity was reported in treated mice.
- Functional assessments (e.g., lung function tests) showed no significant abnormalities after prolonged treatment .
Comparative Efficacy with Other Inhibitors
This compound has been compared to other LRRK2 inhibitors such as MLi-2. In various studies:
Compound | Ki (nM) | Efficacy on pRab10 | Efficacy on α-Synuclein |
---|---|---|---|
This compound | 1 | 73% reduction | Significant reduction |
MLi-2 | 120 | Induces vacuolation | Not specified |
The comparative data suggest that this compound may offer superior selectivity and efficacy against specific targets involved in PD pathology compared to other inhibitors .
Case Study 1: Long-term Treatment Effects
A study involving long-term administration of this compound demonstrated its ability to normalize LRRK2 activity without significant side effects. The treatment resulted in improved biochemical markers associated with neurodegeneration while maintaining overall health indicators in treated animals .
Case Study 2: Safety Observations
In nonhuman primates, despite some physical signs at elevated doses, the absence of serious adverse effects post-treatment withdrawal highlights the potential for safe clinical application .
Properties
IUPAC Name |
[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLWTZSJYBCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.